REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][Si](C)(C)C)=[C:6]([O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21])[CH:5]=1.[OH-].[K+]>CO>[C:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:22])=[O:2])=[CH:5][C:6]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21])#[CH:11] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at RT for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (100 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the title as a yellow oil which
|
Type
|
CUSTOM
|
Details
|
is used without further purification in the next step
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=C(C=C(C(=O)O)C=C1)OCCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |